(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid
Overview
Description
(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is an organoboron compound with the molecular formula C9H10BNO6. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an ethoxycarbonyl group at the 3-position and a nitro group at the 5-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of the compound (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is the carbon atoms in organic compounds during the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This is a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The this compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry . The downstream effects include the formation of biaryl derivatives, which are important structures in many organic compounds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , suggesting it may have favorable bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This leads to the creation of biaryl derivatives, which are structures found in many organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid typically involves the reaction of 3-ethoxycarbonyl-5-nitrophenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the boronic acid product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the boronic acid formation .
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Solvents: THF and DMF are commonly used solvents for these reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds through cross-coupling reactions.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
3-Methoxycarbonyl-5-nitrophenylboronic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
4-Nitrophenylboronic acid: Lacks the ethoxycarbonyl group and has the nitro group at the 4-position.
Uniqueness
(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is unique due to the presence of both the ethoxycarbonyl and nitro groups on the phenyl ring. This combination of substituents provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(3-ethoxycarbonyl-5-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO6/c1-2-17-9(12)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5,13-14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIBFRZYCUDXOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378437 | |
Record name | [3-(Ethoxycarbonyl)-5-nitrophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-37-5 | |
Record name | [3-(Ethoxycarbonyl)-5-nitrophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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